Methyl 7-methylquinoline-8-carboxylate Methyl 7-methylquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980101
InChI: InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 7-methylquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15980101

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-methylquinoline-8-carboxylate -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 7-methylquinoline-8-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3
Standard InChI Key BCWPQMAXHIMUNX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Methyl 7-methylquinoline-8-carboxylate belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. The substituents at the 7- and 8-positions distinguish it from other quinoline derivatives. The methyl group at position 7 enhances electron density in the aromatic system, while the carboxylate ester at position 8 introduces polar functional groups that influence solubility and reactivity .

Table 1: Structural Comparison of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 7-methylquinoline-8-carboxylateC₁₂H₁₁NO₂201.237-CH₃, 8-COOCH₃
Methyl 8-methylquinoline-7-carboxylateC₁₂H₁₁NO₂201.228-CH₃, 7-COOCH₃
Methyl 7-methoxyisoquinoline-8-carboxylateC₁₂H₁₁NO₃217.227-OCH₃, isoquinoline core

The isomer methyl 8-methylquinoline-7-carboxylate (CAS 1030846-94-6) shares the same molecular formula but differs in substituent positioning, leading to distinct physicochemical and biological properties .

Spectroscopic Identification

  • NMR: Protons adjacent to the carboxylate group typically resonate downfield (δ 8.0–8.9 ppm for aromatic protons), while the methyl group appears as a singlet near δ 2.5 ppm .

  • IR: Stretching vibrations for the ester carbonyl (C=O) are observed at ~1,720 cm⁻¹, and aromatic C-H bonds appear near 3,050 cm⁻¹ .

Synthesis and Manufacturing Processes

Skraup Quinoline Synthesis

The Skraup reaction, employing m-toluidine, glycerol, and sulfuric acid, is a classical method for synthesizing methylquinoline derivatives. In a modified approach, m-toluidine undergoes cyclization with glycerol under acidic conditions to yield a mixture of 5- and 7-methylquinoline, which is subsequently functionalized :

Step 1: Cyclization
m-Toluidine+GlycerolH2SO4Δ7-Methylquinoline+5-Methylquinoline\text{m-Toluidine} + \text{Glycerol} \xrightarrow[\text{H}_2\text{SO}_4]{\Delta} \text{7-Methylquinoline} + \text{5-Methylquinoline}

Step 2: Esterification
Carboxylation at the 8-position is achieved via Friedel-Crafts acylation or nucleophilic substitution, followed by esterification with methanol .

Nitration and Functionalization

Nitration of 7-methylquinoline with nitric acid/sulfuric acid selectively introduces nitro groups at the 8-position due to electronic and steric effects . Reduction of the nitro group to an amine, followed by carboxylation, provides an alternative route to the target compound.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Analogous quinoline esters typically melt between 120–150°C .

  • Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with polar organic solvents (e.g., DMSO, ethanol) .

  • Stability: Stable under refrigeration (2–8°C) but prone to hydrolysis in aqueous acidic or basic conditions .

Spectroscopic Data

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions) .

  • Mass Spectrometry: Molecular ion peak at m/z 201.23 with fragmentation patterns indicating loss of COOCH₃ (–59 Da) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing antimalarial agents (e.g., chloroquine analogues) and kinase inhibitors. Its carboxylate group facilitates conjugation with biomolecules for targeted drug delivery .

Coordination Chemistry

As a bidentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored for catalytic applications in oxidation reactions .

Structural Analogues and Comparative Analysis

Methyl 8-Methylquinoline-7-Carboxylate

This positional isomer exhibits reduced antimicrobial potency compared to the 7-methyl-8-carboxylate variant, highlighting the importance of substituent orientation .

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